molecular formula C16H12N2O5S B2883180 5-[(benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole CAS No. 1105221-54-2

5-[(benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2883180
CAS No.: 1105221-54-2
M. Wt: 344.34
InChI Key: UAAOSRRNZMSWPA-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative featuring a benzenesulfonylmethyl group at position 5 and a 2H-1,3-benzodioxol-5-yl moiety at position 2. The 1,2,4-oxadiazole core is a heterocyclic ring known for its stability and pharmacological relevance, particularly in drug discovery for its role as a bioisostere for ester or amide groups. The benzodioxole moiety, a fused aromatic ring system with two oxygen atoms, may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-24(20,12-4-2-1-3-5-12)9-15-17-16(18-23-15)11-6-7-13-14(8-11)22-10-21-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAOSRRNZMSWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable precursor to introduce the benzenesulfonyl group. This is followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or benzodioxole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the original structure.

Scientific Research Applications

5-[(Benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzodioxole moiety can interact with various enzymes, affecting their activity. These interactions can lead to changes in cellular pathways and biological processes, making the compound useful in studying and modulating biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Key Features Reported Activity/Findings
5-[(Benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (Target) - 5: Benzenesulfonylmethyl
- 3: 2H-1,3-benzodioxol-5-yl
Not explicitly given Combines electron-withdrawing sulfonyl and electron-rich benzodioxole groups. No direct activity data; inferred stability from structural analogs.
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide - 5: Thiophene-3-sulfonamide
- 3: Benzodioxol-5-yl
Not explicitly given Sulfonamide group enhances solubility; thiophene may improve π-stacking. Not reported, but sulfonamides are common in enzyme inhibitors.
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole - 5: Benzotriazolemethyl
- 3: Phenyl
277.28 g/mol Planar benzotriazole and phenyl groups with an 80.2° dihedral angle. Weak intermolecular hydrogen bonding; potential for crystal engineering.
5-(2H-1,3-Benzodioxol-5-yl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole - 5: Benzodioxol-5-yl
- 3: Triazolyl-methylphenyl
361.36 g/mol Triazole and methylphenyl groups introduce steric bulk and lipophilicity. Screening compound for biological targets (specific activity not disclosed).
5-[1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl]-3-(methoxymethyl)-1,2,4-oxadiazole - 5: Benzenesulfonyl-difluoropyrrolidine
- 3: Methoxymethyl
Not explicitly given Difluoropyrrolidine enhances conformational rigidity; methoxymethyl improves solubility. No activity data; structural features suggest CNS-targeting potential.

Electronic and Conformational Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s benzenesulfonyl group (strongly electron-withdrawing) contrasts with the methoxymethyl group in , which is electron-donating. This difference may influence reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.

Pharmacological Implications

  • Sulfonyl vs. Sulfonamide Groups : The benzenesulfonyl group in the target compound may offer greater metabolic stability compared to the sulfonamide in , which is prone to hydrolysis.

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